An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloroaniline Hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-chloroaniline (B138754) hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.
Core Physical and Chemical Properties
4-Chloroaniline hydrochloride is an organic compound that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1][2] It is the hydrochloride salt of 4-chloroaniline, which is a derivative of aniline (B41778) with a chlorine atom at the para position.[1] The salt form enhances its solubility in aqueous solutions.[1]
Physical Properties
4-Chloroaniline hydrochloride typically presents as a white to off-white crystalline solid, sometimes in the form of needles or powder, and may have a faint amine-like odor.[2]
Table 1: Physical Properties of 4-Chloroaniline Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇Cl₂N | |
| Molecular Weight | 164.03 g/mol | [3][4] |
| Melting Point | 230 °C (sublimes) | [4] |
| Boiling Point | 232 °C (of the free base, 4-chloroaniline) | [5] |
| Solubility in Water | Soluble | [1][6] |
| Solubility in Organic Solvents | Soluble in ethanol.[2] The free base is soluble in hot water and other organic solvents.[7][8] | [2][7][8] |
| Appearance | White to off-white crystalline solid | [1][2] |
Chemical Properties
The chemical behavior of 4-chloroaniline hydrochloride is largely dictated by the aromatic ring, the chloro substituent, and the anilinium group.
Table 2: Chemical Properties and Identifiers of 4-Chloroaniline Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 4-chloroaniline;hydrochloride | [9] |
| CAS Number | 20265-96-7 | [1] |
| InChI Key | ISJBQSJDQZLCSF-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1N)Cl.Cl | [9] |
| Stability | Stable under normal conditions.[10] The free base is sensitive to air and light, and decomposes at elevated temperatures (250–300 °C).[11][10] | [11][10] |
| Reactivity | The free base is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[12][13] It can undergo exothermic reactions.[13] | [12][13] |
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical and chemical properties of 4-chloroaniline hydrochloride.
Synthesis of 4-Chloroaniline Hydrochloride
4-Chloroaniline hydrochloride is typically prepared by treating 4-chloroaniline with hydrochloric acid.[2] The precursor, 4-chloroaniline, is synthesized by the reduction of 4-nitrochlorobenzene, which is obtained from the nitration of chlorobenzene.[5]
Melting Point Determination
Objective: To determine the melting point of 4-chloroaniline hydrochloride, a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 4-chloroaniline hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample. For a pure substance, this range is typically narrow.
Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of 4-chloroaniline hydrochloride in water and various organic solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: To a test tube containing a small, known amount of 4-chloroaniline hydrochloride (e.g., 10 mg), add a small volume of the selected solvent (e.g., 1 mL) at a controlled temperature. The mixture is agitated, and the dissolution is observed.
-
Quantitative Assessment: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis
Objective: To identify the functional groups present in 4-chloroaniline hydrochloride.
Methodology (KBr Pellet Method):
-
Sample Preparation: A small amount of 4-chloroaniline hydrochloride (1-2 mg) is ground with anhydrous potassium bromide (KBr, 100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of 4-chloroaniline hydrochloride (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
-
Data Acquisition: The ¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.
Stability and Reactivity
4-Chloroaniline hydrochloride is generally stable under normal storage conditions.[10] However, its free base, 4-chloroaniline, is known to be sensitive to light and air and can decompose at high temperatures.[11][10]
The reactivity of 4-chloroaniline hydrochloride is influenced by the anilinium ion and the chlorinated aromatic ring. The free base, 4-chloroaniline, is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[12][13] Reactions with these substances can be exothermic.[13]
Conclusion
This technical guide has provided a detailed summary of the key physical and chemical properties of 4-chloroaniline hydrochloride, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate. Adherence to proper safety precautions is essential when handling this compound due to its potential toxicity.[1]
References
- 1. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 4-Chloroaniline hydrochloride (1:1) | CAS#:20265-96-7 | Chemsrc [chemsrc.com]
- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 6. 4-Chloroanilinium chloride [chem.ualberta.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 9. 4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]
- 12. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]




